molecular formula C6H5BrClN B1289092 2-(Bromomethyl)-6-chloropyridine CAS No. 63763-79-1

2-(Bromomethyl)-6-chloropyridine

Cat. No. B1289092
CAS RN: 63763-79-1
M. Wt: 206.47 g/mol
InChI Key: GAAAMBFVILNOPY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chloropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group at the 2-position and a chlorine atom at the 6-position on the pyridine ring. This compound is used in various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecules .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-6-chloropyridine and its derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, Heck coupling has been employed to prepare deoxyribonucleosides substituted with bromo-chloropyridine, demonstrating the compound's utility in nucleoside analog synthesis . Additionally, bromination reactions are commonly used to introduce the bromomethyl group into the pyridine ring, as seen in the synthesis of various pyridin-2(1H)-one derivatives .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-6-chloropyridine derivatives has been elucidated using techniques such as X-ray diffraction. These studies reveal the geometry of the compound in the solid state and the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's reactivity and physical properties .

Chemical Reactions Analysis

2-(Bromomethyl)-6-chloropyridine participates in a range of chemical reactions. Its bromomethyl group is reactive towards nucleophiles, allowing for the formation of various substituted products. The compound's reactivity has been exploited in the synthesis of imidazo[4,5-b]pyridines and in the preparation of Schiff base compounds with potential antibacterial activities . Furthermore, the presence of both bromine and chlorine atoms provides opportunities for selective transformations, as seen in the chemoselective Pd-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-6-chloropyridine derivatives are influenced by their molecular structure. The presence of halogen atoms contributes to the compound's density, melting point, and solubility. Intermolecular interactions, such as hydrogen bonding, can affect the compound's stability and crystalline form. Spectroscopic methods, including IR and Raman spectroscopy, have been used to study the vibrational modes of the compound, providing insights into the nature of its chemical bonds and the effects of strong hydrogen bonding .

Scientific Research Applications

Novel Synthetic Methods

  • The reaction of 2-chloropyridine with alkylithium, leading to nucleophilic addition and subsequent loss of the chlorine atom, showcases a method to access functionalized chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000).
  • Silyl-mediated halogen/halogen displacement in pyridines and other heterocycles is significant for 2-(bromomethyl)-6-chloropyridine. This approach demonstrates a method for halogen exchange, providing a route to various substituted pyridines (M. Schlosser & F. Cottet, 2002).

Intermediates in Synthesis

  • The selective synthesis of 2-monobromomethyl 1,4-dihydropyridines illustrates the use of 2-(bromomethyl)-6-chloropyridine as a key intermediate in the formation of other chemically significant compounds (Y. Mirzaei & A. Zenouz, 1997).
  • A data file describes the synthesis protocol for 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, highlighting their role as intermediates in the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (M. Rucins et al., 2020).

Applications in Organometallic Chemistry

  • Organopalladium(II) complexes containing carbon-bonded heterocycles demonstrate the utility of 2-(bromomethyl)-6-chloropyridine in forming complexes that catalyze cross-coupling reactions, offering pathways to new organometallic compounds (K. Isobe et al., 1986).
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides shows the application in nucleoside modification, important for biomedical research (T. Kubelka et al., 2013).

Novel Supramolecular Structures

  • A study on pyridine-based hydrazone derivatives synthesized via ultrasonication, analyzing their structures, highlights the application in creating novel molecular architectures, which is critical in materials science (M. Khalid et al., 2021).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


properties

IUPAC Name

2-(bromomethyl)-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAAMBFVILNOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980282
Record name 2-(Bromomethyl)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-chloropyridine

CAS RN

63763-79-1
Record name 2-(Bromomethyl)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-chloro-pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Heat a mixture of 2-chloro-6-methylpyridine (5.46 g, 42.8 mmol), NBS (8.38 g, 47.08 mmol), and benzoyl peroxide (500 mg, 2.06 mmol) in carbon tetrachloride (80 mL) for 20 h at 85° C. Cool to ambient temperature, filter, and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/toluene (4:3) to provide the title compound as a white solid (3.64 g, 41%).
Quantity
5.46 g
Type
reactant
Reaction Step One
Name
Quantity
8.38 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

6-Chloro-2-methylpyridine (20 g), (Ex Aldrich), N-bromosuccinimide (31 g), benzoyl peroxide (570 mg) and tetrachloromethane (250 ml) were heated together under reflux and under irradiation from a powerful lamp for 6 hours. After standard work-up and purification by column chromatography (silica; 5% ether in hexane), 6-chloro-2-bromomethylpyridine (25 g,) was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Radl, W Hafner, P Hezký, I Krejčí… - Collection of …, 1999 - cccc.uochb.cas.cz
… In attempts to avoid this tedious separation, we tried to prepare 2-bromomethyl6-chloropyridine by treatment of 2-chloro-6-methylpyridine with butyllithium followed by bromine, but a …
Number of citations: 7 cccc.uochb.cas.cz
J Cheng - 2003 - search.proquest.com
Neuronal nicotinic acetylcholine receptors (nAChRs) are members of a superfamily of ligand-gated ion channels, and have long been the target for the development of therapeutic …
Number of citations: 0 search.proquest.com
JM Sozynski - 2022 - espace.curtin.edu.au
In search of more user-friendly ethylene antagonists, synthesis of water soluble cycloproparenes and [1,2,3]triazolo[1,5-a]pyridines were targeted for this study. A series of precursors to …
Number of citations: 0 espace.curtin.edu.au
J Cheng, L Xu, ED Stevens, ML Trudell… - Journal of …, 2004 - Wiley Online Library
… A solution of 2.3 g (7.8 mmol) of 3-bromo-2-bromomethyl-6chloropyridine (12), 0.66 g (5.3 mmol) of 8-azabicyclo[3.2.1]octan-3-one (9) and 1.1 mL (7.8 mmol) of triethylamine in 20 mL of …
Number of citations: 4 onlinelibrary.wiley.com
Z Ferjancic, B Quiclet-Sire, SZ Zard - Synthesis, 2008 - thieme-connect.com
2-, 3-, or 4-Pyridylmethyl radicals can be made to add to nonactivated alkenes to give a variety of otherwise inaccessible pyridine derivatives. Bicyclic structures can be obtained by …
Number of citations: 9 www.thieme-connect.com
J De Schutter - 2013 - escholarship.mcgill.ca
La synthase farnésyl-pyrophosphate (FPPS) est à l'origine du premier point de dérivation de la voie du mévalonate, une route biosynthétique important qui fournit des molécules de …
Number of citations: 2 escholarship.mcgill.ca

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